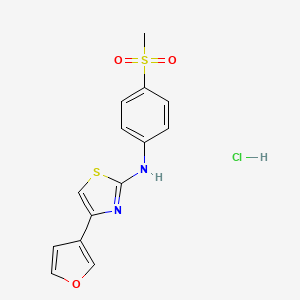

![molecular formula C25H24FN5O2S B2598295 5-{3-[(2-methoxybenzyl)amino]-3-oxopropyl}-N-(5-phenyl-1,3,4-thiadiazol-2-yl)-1,3,4-thiadiazole-2-carboxamide CAS No. 1112300-20-5](/img/structure/B2598295.png)

5-{3-[(2-methoxybenzyl)amino]-3-oxopropyl}-N-(5-phenyl-1,3,4-thiadiazol-2-yl)-1,3,4-thiadiazole-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

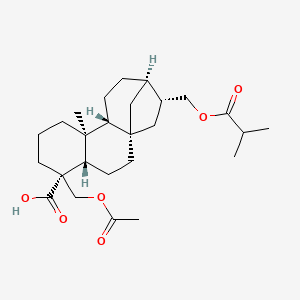

The compound “5-{3-[(2-methoxybenzyl)amino]-3-oxopropyl}-N-(5-phenyl-1,3,4-thiadiazol-2-yl)-1,3,4-thiadiazole-2-carboxamide” is a derivative of thiadiazole . Thiadiazole is a five-membered heterocyclic compound containing one sulfur and two nitrogen atoms . Compounds bearing this moiety present a broad spectrum of pharmacological properties, including antiviral, antibacterial, antifungal, antiparasitic, anti-inflammatory, and anticancer activities . Due to the mesoionic nature, thiadiazoles are able to cross the cellular membranes. Their relatively good liposolubility is most likely attributed to the presence of the sulfur atom .

Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a thiadiazole ring, which is a versatile scaffold widely studied in medicinal chemistry . The compound also contains a methoxybenzylamino group and a phenyl group, which may influence its biological activity .

Chemical Reactions Analysis

The chemical reactions of thiadiazole derivatives can be influenced by the substituents on the thiadiazole ring . For example, the presence of a benzyl group at the 4-position of the thiadiazole ring can enhance the inhibitory activity against Gram-positive bacteria .

Aplicaciones Científicas De Investigación

Anticancer Properties

Design and Synthesis: Researchers have designed and synthesized 17 novel [1,2,4]triazolo[4,3-a]quinoxaline derivatives . These compounds were evaluated against various cancer cell lines, including HepG2, HCT-116, and MCF-7.

One-Pot Synthesis

[1,2,4]Triazolo[4,3-a]pyridines: The compound “5-{3-[(2-methoxybenzyl)amino]-3-oxopropyl}-N-(5-phenyl-1,3,4-thiadiazol-2-yl)-1,3,4-thiadiazole-2-carboxamide” belongs to the [1,2,4]triazolo[4,3-a]pyridine family. Here’s an interesting application:

- One-Pot Synthesis : A mild, efficient, and practical one-pot synthesis of substituted [1,2,4]triazolo[4,3-a]pyridines has been developed. This method allows the preparation of these compounds from readily available starting materials, such as 2-hydrazinopyridine and substituted aromatic aldehydes .

Atom-Economic Approach

KI-Catalyzed Oxidative Cyclization:- Substituted 1,2,4-Triazolo[4,3-a]pyridines : Researchers have developed a transition-metal-free approach for synthesizing substituted 1,2,4-triazolo[4,3-a]pyridines. The method involves a KI-catalyzed oxidative cyclization of α-keto acids and 2-hydrazinopyridines. This process is highly efficient, economically advantageous, and environmentally friendly .

Direcciones Futuras

Future research could focus on elucidating the exact mechanism of action of this compound, as well as exploring its potential applications in various fields such as medicinal chemistry and pharmacology. Further studies could also investigate the influence of different substituents on the biological activity of thiadiazole derivatives .

Propiedades

IUPAC Name |

3-[2-(4-butylanilino)-2-oxoethyl]sulfanyl-N-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24FN5O2S/c1-2-3-5-17-8-11-20(12-9-17)27-23(32)16-34-25-30-29-22-13-10-18(15-31(22)25)24(33)28-21-7-4-6-19(26)14-21/h4,6-15H,2-3,5,16H2,1H3,(H,27,32)(H,28,33) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBVNWNWCSCFUKW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)NC(=O)CSC2=NN=C3N2C=C(C=C3)C(=O)NC4=CC(=CC=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24FN5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

477.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-({[(4-butylphenyl)carbamoyl]methyl}sulfanyl)-N-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-({[4-(Tert-butyl)phenyl]sulfanyl}methyl)-1-(4-methoxyphenyl)-4-phenyl-2-azetanone](/img/structure/B2598214.png)

![2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]-N-(3-fluorophenyl)acetamide](/img/structure/B2598218.png)

![(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(pyrazin-2-yl)methanone](/img/structure/B2598224.png)

![8-(4-fluorophenyl)-1-methyl-3-[(4-methylphenyl)methyl]-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2598226.png)

![N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-(trifluoromethyl)benzenesulfonamide](/img/structure/B2598231.png)

![[3-Methyl-4-(morpholine-4-carbonyl)piperazin-1-yl]-morpholin-4-ylmethanone](/img/structure/B2598234.png)

![2-[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]acetic Acid](/img/structure/B2598235.png)